molecular formula C13H19Cl2NO B195611 Bupropion hydrochloride CAS No. 31677-93-7

Bupropion hydrochloride

Cat. No.: B195611
CAS No.: 31677-93-7
M. Wt: 276.20 g/mol
InChI Key: HEYVINCGKDONRU-UHFFFAOYSA-N
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Description

Bupropion hydrochloride is a unicyclic aminoketone-class antidepressant with a mechanism of action distinct from tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs). It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with minimal impact on serotonin pathways . Clinically, it is approved for major depressive disorder (MDD), seasonal affective disorder (SAD), smoking cessation, and as part of combination therapy with naltrexone for weight management .

Chemical Reactions Analysis

Scientific Research Applications

Major Depressive Disorder (MDD)

  • Indication : Bupropion is primarily used to treat major depressive disorder.
  • Mechanism : It works by increasing the levels of norepinephrine and dopamine in the brain, which are neurotransmitters linked to mood regulation .
  • Efficacy : Studies have shown that bupropion can be as effective as other antidepressants, with a favorable side effect profile .

Seasonal Affective Disorder (SAD)

  • Indication : Bupropion is indicated for seasonal affective disorder.
  • Mechanism : Similar to its action in MDD, it helps alleviate depressive symptoms associated with seasonal changes .
  • Efficacy : Clinical trials indicate significant improvements in mood during winter months when treated with bupropion compared to placebo .

Smoking Cessation

  • Indication : Bupropion is approved as an aid for smoking cessation.
  • Mechanism : It reduces withdrawal symptoms and cravings by modulating neurotransmitter levels associated with addiction .
  • Efficacy : Research suggests that bupropion can double the chances of quitting smoking compared to placebo .

Weight Management

  • Indication : In combination with naltrexone, bupropion is used for chronic weight management.
  • Mechanism : This combination helps reduce appetite and increase energy expenditure .
  • Efficacy : Clinical studies report an average weight loss of approximately 2.7 kg over placebo after six months of treatment .

Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Indication : Bupropion is used off-label for ADHD.
  • Mechanism : It enhances dopaminergic activity, which may help improve attention and focus .
  • Efficacy : Some studies indicate positive outcomes in patients with ADHD, particularly those with comorbid mood disorders .

Case Studies and Research Findings

Several case studies have documented the effectiveness of bupropion in various patient populations:

StudyPopulationFindings
Study AAdults with MDDShowed significant improvement in depressive symptoms after 8 weeks of treatment with bupropion compared to SSRIs.
Study BSmokers attempting cessationFound that participants using bupropion had a higher quit rate (30%) than those on placebo (15%).
Study CPatients with SADReported a marked reduction in depressive symptoms during winter months after starting bupropion therapy.

Side Effects and Considerations

While bupropion is generally well-tolerated, it can cause side effects such as dry mouth, insomnia, and increased risk of seizures at higher doses. It is contraindicated in individuals with a history of eating disorders or seizure disorders due to its potential to lower the seizure threshold .

Comparison with Similar Compounds

Pharmacokinetics

  • Absorption: Rapid absorption after oral administration, achieving peak plasma concentrations within 2 hours.
  • Metabolism : Hepatic metabolism generates three primary metabolites—HB, threohydrobupropion, and erythrohydrobupropion—which contribute to its therapeutic and adverse effects .
  • Half-life : Biphasic elimination with an initial phase (α) of 1.5 hours and a terminal phase (β) of 14 hours. The sustained-release (SR) and extended-release (XL) formulations prolong therapeutic effects, reducing dosing frequency .

Formulations

  • Immediate-Release (IR) : Requires multiple daily doses but associated with higher seizure risk at elevated doses .
  • Sustained-Release (SR) : Lower peak plasma concentrations, reducing seizure incidence while maintaining efficacy .
  • Extended-Release (XL) : Once-daily dosing improves compliance, with pharmacokinetic profiles comparable to SR .

Antidepressants

Amitriptyline (Tricyclic Antidepressant)

Parameter Bupropion Hydrochloride Amitriptyline
Mechanism NDRI Serotonin/norepinephrine reuptake inhibitor; anticholinergic, antihistaminic
Half-life 14–21 hours (active metabolites) 10–28 hours
Side Effects Lower risk of sedation, weight gain; risk of seizures at high doses Anticholinergic effects (dry mouth, constipation), sedation, weight gain
Efficacy Comparable to SSRIs in MDD; superior in reducing sexual dysfunction Effective for severe depression but limited by tolerability
Key Study Demonstrated fewer anticholinergic effects vs. amitriptyline in healthy subjects

SSRIs (e.g., Sertraline)

  • Mechanism : Bupropion lacks serotonin reuptake inhibition, avoiding SSRI-associated sexual dysfunction and emotional blunting .
  • Efficacy : Similar remission rates in MDD but preferred for patients with SSRI-induced side effects .

Smoking Cessation Agents

Varenicline (Nicotinic Receptor Partial Agonist)

Parameter This compound Varenicline
Mechanism NDRI; reduces nicotine cravings α4β2 nicotinic receptor partial agonist
Efficacy 33.3% continuous quit rate (vs. 17.1% placebo) 48.0% continuous quit rate (1.0 mg twice daily)
Side Effects Insomnia, dry mouth; lower neuropsychiatric risks vs. varenicline Nausea, abnormal dreams, rare neuropsychiatric events
Long-term Success 6.3% abstinence at 52 weeks 14.4% abstinence at 52 weeks
Key Study Bupropion outperformed placebo but was less effective than varenicline in a 7-week trial .

Nicotine Replacement Therapy (NRT)

  • Efficacy : Bupropion and NRT have comparable short-term success (~30% quit rates), but bupropion is superior in preventing relapse .

ADHD Treatments

Methylphenidate (Stimulant)

Parameter This compound Methylphenidate
Mechanism NDRI Dopamine/norepinephrine reuptake inhibitor
Efficacy Moderate improvement in hyperactivity; smaller effect size vs. methylphenidate High efficacy in symptom reduction
Side Effects Lower risk of appetite suppression, insomnia Appetite suppression, cardiovascular effects
Key Study Bupropion showed significant but modest effects in a 4-week pediatric trial .

Combination Therapies

Naltrexone/Bupropion Extended-Release

  • Mechanism: Synergistic action—bupropion enhances dopamine/norepinephrine activity (reward pathways), while naltrexone (opioid antagonist) reduces hedonic eating .
  • Efficacy : 8–11% greater weight loss vs. placebo over 56 weeks in obesity trials .
  • Pharmacokinetics : Co-formulation ensures synchronized release, with bupropion’s metabolites contributing to sustained effects .

Data Tables

Table 1: Pharmacokinetic Comparison

Drug Tmax (hr) Half-life (hr) Active Metabolites
Bupropion (IR) 2 14 Hydroxybupropion
Amitriptyline 2–4 10–28 Nortriptyline
Varenicline 3–4 24 None

Table 2: Clinical Efficacy in Smoking Cessation

Drug 4-Week Quit Rate (%) 52-Week Quit Rate (%)
Bupropion 33.3 6.3
Varenicline 48.0 14.4
Placebo 17.1 4.9
Source

Biological Activity

Bupropion hydrochloride is a widely used antidepressant and smoking cessation aid, primarily functioning as a norepinephrine and dopamine reuptake inhibitor (NDRI). This article delves into its biological activity, mechanisms, efficacy in various disorders, and associated case studies, supported by data tables and research findings.

Bupropion's primary mechanism involves the inhibition of the reuptake of neurotransmitters norepinephrine (NE) and dopamine (DA). It has a lower affinity for serotonin transporters (SERT), making it a non-selective inhibitor of dopamine and norepinephrine transporters. The inhibition constants (Ki values) for these transporters are approximately:

  • Norepinephrine Transporter (NET) : 1.4 μM
  • Dopamine Transporter (DAT) : 2.8 μM
  • Serotonin Transporter (SERT) : 45 μM

Additionally, bupropion exhibits activity at neuronal nicotinic acetylcholine receptors, which may contribute to its efficacy in smoking cessation .

Pharmacokinetics

Bupropion is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The major active metabolites include:

  • Hydroxybupropion : Comparable affinity to NET but with about 50% of the antidepressant activity.
  • Threohydrobupropion
  • Erythrohydrobupropion

A study comparing different formulations found that this compound sustained-release tablets and immediate-release formulations are bioequivalent regarding exposure to both bupropion and its metabolites .

Efficacy in Clinical Trials

Bupropion has been shown to be effective in treating major depressive disorder (MDD), seasonal affective disorder (SAD), and attention deficit hyperactivity disorder (ADHD). A systematic review indicated that bupropion was efficacious in reducing depression scores across 24 out of 27 trials analyzed. The following table summarizes key findings from selected clinical trials:

Study ReferenceDosage (mg/day)Duration (weeks)Efficacy MeasureResults
Koshino et al. [2013]1508MADRSSignificant reduction
Lineberry et al. [1990]3004HAM-D-2164.6% response rate
Hewett et al. [2009]150 vs Venlafaxine≥8MADRSComparable efficacy
Brown et al. [2007]Not statedNot statedHAM-D-17Significant improvement noted

Case Study 1: Panic Disorder

A case report described a 47-year-old male with panic disorder treated with bupropion at varying doses. Initially, he showed significant improvement in panic symptoms at 150 mg/day but experienced recurrence of symptoms at a higher dose of 300 mg/day, highlighting the need for careful dosage management .

Case Study 2: Leukopenia

Another case involved a 33-year-old female who developed leukopenia after starting this compound at a dose of 150 mg/day. Her leukocyte count dropped significantly during treatment but returned to normal after discontinuation, suggesting a potential adverse reaction linked to the medication .

Adverse Effects

While bupropion is generally well-tolerated, it can lead to side effects such as insomnia, dry mouth, and increased anxiety levels. Rare but serious adverse effects include seizures, particularly at higher doses or in individuals with predisposing factors .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a clinical trial for Bupropion hydrochloride in psychiatric disorders?

  • Methodological Answer : Clinical trials for this compound should adopt a double-blind, placebo-controlled design with randomization to minimize bias. Key efficacy measures include validated rating scales (e.g., Conners Parent/Teacher Questionnaires) and neurocognitive tests (e.g., Continuous Performance Test). Safety assessments must include electrocardiograms, laboratory evaluations, and adverse event monitoring. Early treatment effects (e.g., hyperactivity reduction by day 3) and effect size comparisons with standard treatments (e.g., methylphenidate) should be analyzed. Sample size calculations must account for smaller effect sizes in parent-reported outcomes versus teacher-reported outcomes .

Q. How should this compound be handled and stored in laboratory settings?

  • Methodological Answer : Avoid inhalation of dust and use local exhaust ventilation for high-energy operations (e.g., particle sizing). Store in tightly sealed containers at room temperature, away from ignition sources. Personal protective equipment (PPE) includes nitrile gloves, chemical splash goggles, and lab coats. For spills, use HEPA-filtered respirators and dispose of contaminated material per local regulations. Note that this compound decomposes at 220–234°C, requiring precautions during thermal experiments .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification, with validated parameters including linearity (200–1000 ng/band), LOD (11.45 ng/band), and LOQ (34.71 ng/band). Thin-layer chromatography (TLC) with silica gel plates and ethanol-chloroform-glacial acetic acid (30:10:1 v/v) can separate degradation products (RF = 0.56 ± 0.01). Method validation must follow ICH guidelines for precision (RSD ≤ 2%) and accuracy (recovery 97–105%) .

Advanced Research Questions

Q. How do this compound’s metabolites influence clinical outcomes, and what methodologies assess their impact?

  • Methodological Answer : Metabolites like hydroxybupropion (HB) and threohydrobupropion dominate plasma and cerebrospinal fluid at steady state. Quantify metabolites via HPLC with UV detection and correlate concentrations with clinical outcomes. Non-responders exhibit HB levels >1250 ng/mL, linked to dopaminergic toxicity. Use post-treatment plasma homovanillic acid (HVA) as a biomarker for dopaminergic activity. Pharmacokinetic studies should employ steady-state sampling and linear regression to model dose-response relationships .

Q. What factors affect the release kinetics of this compound in sustained-release formulations?

  • Methodological Answer : Hydroxypropyl methylcellulose (HPMC) viscosity and content ratio critically modulate release. HPMC K100M (high viscosity) slows hydration, prolonging gel-layer formation and reducing release rates. Optimize HPMC:drug ratios (e.g., 1:1) using in vitro dissolution testing (USP Apparatus II, pH 6.8 buffer). D-optimal experimental designs can evaluate interactions between HPMC, cysteine hydrochloride, and drug solubility .

Q. How do this compound’s dopaminergic effects correlate with neuroimaging findings in addiction research?

  • Methodological Answer : Functional MRI (fMRI) reveals reduced activation in the ventral striatum and anterior cingulate cortex during cue-induced craving in smokers treated with Bupropion. Use blood oxygen level-dependent (BOLD) responses to quantify changes in regional brain activity. Self-reported craving reductions correlate with prefrontal cortex deactivation. Double-blind, placebo-controlled trials should integrate neuroimaging endpoints to validate mechanistic hypotheses .

Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVINCGKDONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044561
Record name Bupropion hydrochloride
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Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31677-93-7, 234447-17-7, 34911-55-2
Record name Bupropion hydrochloride
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Record name (-)-Bupropion hydrochloride
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Record name Bupropion hydrochloride [USAN:USP:JAN]
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Record name bupropion
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Record name (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride
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Record name BUPROPION HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

t-Butylamine was added to a solution of m-chloro-α-bromopropiophenone obtained above in acetone and water and the reaction mixture was refluxed for 2.5 hours. Acetone, water and excessive t-butylamine was evaproated at the temperature of 120° C. The concentrated solution was cooled down to room temperature and then extracted with 1500 ml of chloroform and 250 ml of water. The organic phase was dried with anhydrous sodium sulfate (30 g) and concentrated to dryness under reduced pressure. A solution of HCl in ethanol was added to the concentrated solution at room temperature and a crude product of bupropion hydrochloride was obtained after filtration. The crude product of bupropion hydrochloride was added to 2000 ml ethanol and heated to 70° C., decolorized by activated carbon (2 g) for 30 minutes and filtered. The filtrate was cooled and filtered to obtain wet product of bupropion hydrochloride. The wet product was dried in vacuum (−0.04˜−0.09 MPa, 70° C.) for 4 hours to obtain pure product. Total yield was 72% based on m-chloropropiophenone; and the HPLC's purify was ≧99.9%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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